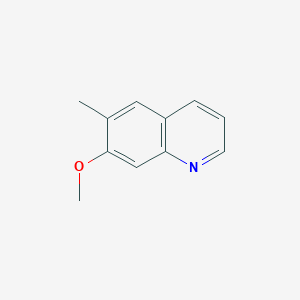

7-Methoxy-6-methylquinoline

描述

Contextualization within Quinoline (B57606) Chemistry and Medicinal Chemistry

Quinoline is a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. This scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" because its derivatives can interact with a wide array of biological targets, leading to diverse pharmacological activities. orientjchem.org The quinoline nucleus is a key structural feature in numerous approved drugs, demonstrating activities such as antimalarial, anticancer, antibacterial, anti-inflammatory, and antifungal properties. orientjchem.orgmdpi.com

The versatility of the quinoline scaffold allows researchers to modify its structure by adding various functional groups at different positions. orientjchem.org These modifications can fine-tune the molecule's electronic properties, solubility, and spatial arrangement, thereby influencing its biological activity. ontosight.ai 7-Methoxy-6-methylquinoline is one such derivative, where the placement of methoxy (B1213986) and methyl groups on the benzene portion of the quinoline ring system is explored for its potential to create new chemical entities for research.

Significance of Methoxy and Methyl Substituents on the Quinoline Scaffold in Research

The addition of methoxy (-OCH₃) and methyl (-CH₃) groups to the quinoline core is a common strategy in medicinal chemistry to modulate a compound's properties. These substituents are known to influence a molecule's lipophilicity, metabolic stability, and interaction with biological targets. ontosight.ai

The methoxy group is an electron-donating group that can influence the electronic environment of the quinoline ring. This can affect how the molecule binds to target proteins or participates in chemical reactions. For instance, research on quinoline-based anticancer agents has shown that a methoxy group at position 7 can enhance antitumor activity. orientjchem.org In other contexts, the position of the methoxy group is critical; studies on certain quinoline derivatives for treating leishmaniasis found that a methoxy group at the C-6 position led to a considerable decrease in activity. mdpi.com

The methyl group is a small, lipophilic substituent. Its addition can impact the molecule's ability to cross cell membranes and can provide crucial steric bulk that may improve binding to a specific biological target. ontosight.ai The position of the methyl group is also vital. For example, in the development of certain antimalarials, a methyl group at the 3-position was found to reduce activity, while one at the 8-position abolished it entirely. pharmacy180.com Conversely, in other studies, a 7-methyl substituent was found to be important for potent activity in certain kinase inhibitors. orientjchem.org The combination of both a methoxy and a methyl group, as seen in this compound, presents a specific substitution pattern that researchers investigate to understand these combined effects.

Overview of Academic Research Trajectories for this compound and Structurally Related Analogues

Academic research involving this compound and its structural analogs has primarily focused on synthesis and the exploration of their potential biological activities. The compound itself, with CAS number 97581-31-2, is a recognized chemical entity. myskinrecipes.com

Research trajectories for structurally similar compounds often involve their synthesis and subsequent screening for biological effects. For example, various substituted methoxy-methylquinolines have been synthesized and evaluated as potential anticancer agents that function by inhibiting tubulin polymerization. nih.govnih.gov In one study, a series of 2-methoxy-6-methylquinoline and 2-methoxy-7-methylquinoline derivatives were synthesized and tested for their antiproliferative activity. nih.gov

Another area of investigation is in the development of agents against infectious diseases. Analogs of 8-amino-6-methoxy-4-methylquinoline were prepared and studied as potential antileishmanial agents. acs.org Similarly, novel 7-methoxyquinoline (B23528) derivatives bearing a sulfonamide moiety have been synthesized and evaluated for their antimicrobial and antibiofilm activities against pathogens that cause urinary tract infections. nih.gov These studies highlight a common path in medicinal chemistry: synthesizing a library of related compounds to determine how the position and nature of substituents affect a specific biological outcome, an approach known as Structure-Activity Relationship (SAR) analysis. nih.govacs.org

The synthesis of these compounds is also a significant research focus. For instance, a one-pot reaction has been developed to synthesize a 5-allyl-8-hydroxy-7-methoxy-2-methylquinoline, demonstrating the ongoing effort to create efficient synthetic routes to these complex molecules. asianpubs.org

Table 1: Examples of Research on Structurally Related Methoxy-Methylquinoline Analogues This table provides a snapshot of research findings for quinoline compounds structurally related to this compound, illustrating the types of biological activities investigated.

| Compound Analogue | Research Focus | Key Finding | Citation |

| 4-[(2-Methoxy-6-methylquinolin-3-yl)methylene]-2–(3,4,5-trimethoxyphenyl) oxazol-5(4H)-one | Anticancer / Tubulin Inhibition | Synthesis and characterization of a novel compound as a potential anticancer agent. | nih.gov |

| 4-((7-methoxyquinolin-4-yl) amino)-N-(sulfamethazine) benzenesulfonamide | Antimicrobial | Compound showed promising activity against E. coli and C. albicans. | nih.gov |

| Analogs of 8-[[6-(diethylamino)hexyl]amino]-6-methoxy-4-methylquinoline | Antileishmanial | Synthesized as candidate agents for treating leishmaniasis. | acs.org |

| 5,6,7-trimethoxy-2-methyl-N-phenylquinolin-4-amine derivatives | Anticancer / Tubulin Inhibition | Compounds exhibited significant cytotoxic activity against human cancer cells. | nih.gov |

Structure

3D Structure

属性

IUPAC Name |

7-methoxy-6-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8-6-9-4-3-5-12-10(9)7-11(8)13-2/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBTCQWZHRBDQBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1OC)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 7-Methoxy-6-methylquinoline and its Precursors

The construction of the this compound scaffold relies on classical quinoline (B57606) syntheses, often adapted to control the placement of the methoxy (B1213986) and methyl substituents.

Regioselective Synthesis Strategies

Regioselectivity is paramount in the synthesis of asymmetrically substituted quinolines like this compound. The choice of starting materials and reaction conditions dictates the final arrangement of functional groups on the quinoline core.

A common strategy involves the Skraup-Doebner-von Miller reaction or related cyclizations. For instance, the reaction of 3-methoxy-4-methylaniline (B97499) with an α,β-unsaturated carbonyl compound is a potential route. The substitution pattern of the aniline (B41778) precursor is critical for achieving the desired 7-methoxy-6-methyl substitution pattern in the final quinoline product.

Another approach involves building the quinoline ring from a pre-functionalized benzene (B151609) derivative. For example, starting with 3-methoxy-4-methylaniline and reacting it with appropriate reagents to form the second ring ensures the correct placement of the substituents.

Late-stage functionalization can also be a powerful tool. Palladium-catalyzed cross-coupling reactions, for example, can introduce methyl or methoxy groups onto a pre-formed quinoline ring, although controlling regioselectivity can be challenging. nih.gov A study on the arylation of osimertinib, a complex drug molecule containing a quinoline core, demonstrated that the choice of base can control the regioselectivity of palladium-catalyzed C-H activation. nih.gov

Catalyst Systems and Optimized Reaction Conditions

The efficiency of quinoline synthesis is often dependent on the catalyst system employed. Traditional methods like the Skraup synthesis often utilize strong acids such as sulfuric acid and oxidizing agents. google.com However, modern synthetic chemistry has seen a shift towards milder and more selective catalysts.

Transition metal catalysts, particularly palladium and copper, have found widespread use in quinoline synthesis. organic-chemistry.org For example, palladium acetate (B1210297) in conjunction with ligands like Xantphos has been used for cross-coupling reactions to functionalize quinoline rings. A patent describes a one-pot synthesis of quinoline derivatives using a dual catalyst system of ferric chloride supported on silica (B1680970) (silferc) and zinc chloride, which avoids volatile organic solvents. google.com

The optimization of reaction conditions, including solvent, temperature, and reaction time, is crucial for maximizing yield and purity. For instance, in the bromination of 7-methoxyquinoline-5,8-dione, using polar aprotic solvents like DMF can improve solubility and regioselectivity.

Yield Optimization and Scalability Considerations in Research Synthesis

Optimizing the yield of this compound in a research setting involves a systematic variation of reaction parameters. This includes screening different catalysts, solvents, temperatures, and stoichiometries of reactants. For example, a study on the synthesis of 6-methoxyquinoline (B18371) from p-methoxyaniline optimized the molar ratios of glycerol (B35011), p-methoxy nitrobenzene, ferrous sulfate, and boric acid to achieve a good yield. google.com

Scalability is a key consideration for the industrial production of quinoline derivatives. Reactions that are high-yielding and use cost-effective and readily available starting materials are preferred. One-pot syntheses are particularly attractive as they reduce the number of purification steps and minimize waste. acs.org The use of recyclable catalysts, as demonstrated in a rhodium-acetate catalyzed synthesis of quinoline carboxylates, is also an important factor for industrial applications. google.com Continuous-flow reactors can offer advantages for large-scale production by improving heat transfer and safety, especially in reactions involving hazardous reagents like bromine.

Synthesis of Structurally Related Methoxy- and Methyl-Substituted Quinolines

The synthetic methodologies applied to this compound are often applicable to a broader range of substituted quinolines.

One-Pot Synthesis Approaches for Quinoline Derivatives

One-pot syntheses offer an efficient and atom-economical approach to constructing complex molecules like substituted quinolines from simple precursors. acs.org These methods often involve a cascade of reactions where intermediates are not isolated, saving time and resources.

A variety of one-pot methods for quinoline synthesis have been reported. For instance, a one-pot synthesis of 5-allyl-8-hydroxy-7-methoxy-2-methylquinoline was achieved from nitro-eugenol and acetaldehyde (B116499) using a catalyst system like Fe/HCl. asianpubs.org Another example is the synthesis of quinoline-fused fluorescent dihydro/spiro-quinazolinones from 2-aminoacetophenone, 1,3-cyclohexanedione, and anthranilamide using p-toluenesulfonic acid as a promoter. acs.org

The following table summarizes some one-pot synthetic approaches for quinoline derivatives:

| Starting Materials | Catalyst/Reagent | Product | Reference |

| Nitro-eugenol, Acetaldehyde | Fe/HCl | 5-Allyl-8-hydroxy-7-methoxy-2-methylquinoline | asianpubs.org |

| 2-Aminoacetophenone, 1,3-Cyclohexanedione, Anthranilamide | p-Toluenesulfonic acid | Quinoline-fused dihydro/spiro-quinazolinones | acs.org |

| o-Nitroarylcarbaldehydes, Ketones | Not specified | Substituted Quinolines | rsc.org |

| Anilines, α,β-Unsaturated ketones | Twin catalysts (silferc, ZnCl2) | Substituted Quinolines | google.com |

| Anilines, Diazo compounds | Rhodium acetate | 3-Substituted quinoline carboxylates | google.com |

Multi-step Synthetic Sequences for Functionalized Quinolines

While one-pot syntheses are efficient, multi-step sequences are often necessary for the synthesis of highly functionalized or complex quinoline derivatives. These sequences allow for the precise introduction of various functional groups at specific positions of the quinoline ring.

For example, the synthesis of simeprevir, an antiviral drug, involves a multi-step synthesis of the key quinoline fragment, 2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol. thieme-connect.com This synthesis starts from 3-methoxy-2-methylaniline (B139353) and involves several steps, including the construction of the thiazole (B1198619) ring and subsequent cyclization to form the quinoline core. thieme-connect.com

Another example is the synthesis of 6-bromo-7-methoxy-2-methylquinoline, which can be prepared in a multi-step process involving the bromination of 2-methylquinoline (B7769805) followed by methoxylation. smolecule.com

The synthesis of functionalized quinolones often starts from Baylis-Hillman adducts, which undergo a series of transformations including hydrolysis, coupling with anilines, intramolecular Friedel-Crafts cyclization, and isomerization. researchgate.net

The following table outlines a multi-step synthesis of a functionalized quinoline:

| Step | Reactants | Reagents/Conditions | Intermediate/Product | Reference |

| 1 | 3-Methoxy-2-methylaniline | Not specified | 1-(2-Amino-4-methoxy-3-methyl-phenyl)ethanone | thieme-connect.com |

| 2 | 1-(2-Amino-4-methoxy-3-methyl-phenyl)ethanone, 4-Isopropylthiazole-2-carboxylic acid chloride | Not specified | N-(6-Acetyl-3-methoxy-2-methylphenyl)-4-isopropylthiazole-2-carboxamide | thieme-connect.com |

| 3 | N-(6-Acetyl-3-methoxy-2-methylphenyl)-4-isopropylthiazole-2-carboxamide | Cyclization | 2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol | thieme-connect.com |

Derivatization Strategies for Further Functionalization and Analog Generation

The generation of this compound analogs relies on the strategic functionalization of the quinoline core and its existing substituents. The methoxy and methyl groups on the benzene ring, along with the reactivity of the pyridine (B92270) ring, offer multiple avenues for chemical modification. Key strategies include C-H activation, electrophilic substitution, and modification of the existing functional groups.

Direct C-H Activation and Functionalization:

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct introduction of new functional groups onto heterocyclic systems, avoiding the need for pre-functionalized substrates. mdpi.com Studies on similarly substituted quinolines provide insights into the likely regioselectivity for this compound.

Functionalization at the C4-Position: Research on rhodium-promoted C-H activation of various methylquinolines has shown that substrates with methyl groups at the C6 or C7 positions direct activation selectively to the C4 position of the pyridine ring. nih.govcsic.esacs.org This suggests that C4 is a highly probable site for functionalization in this compound when using similar rhodium catalysts. nih.govcsic.esacs.org

Functionalization at the C2-Position: The electronic properties of the substituents can also influence the site of activation. For instance, 3-methoxyquinoline (B1296862) undergoes rhodium-catalyzed C-H activation at the C2 position. nih.govcsic.esacs.org This indicates that the C2 position is another potential site for derivatization, possibly influenced by the interplay of the electronic effects of both the methoxy and methyl groups. Nickel-catalyzed C2 arylation has also been demonstrated for quinolines with diverse substituents. mdpi.com

Functionalization at the C3 and C5-Positions: While C2 and C4 are common sites for functionalization, other positions can also be targeted. Nickel-catalyzed methods have been developed for the C3-functionalization of quinolines with various electrophiles. polyu.edu.hk Furthermore, metal-free, regioselective halogenation of 8-substituted quinolines at the C5 position has been achieved, with substrates like N-(6-methoxyquinolin-8-yl)acetamide yielding C5-halogenated products in excellent yields. rsc.orgrsc.org This highlights the potential for introducing halogens at the C5 position, which can then serve as a handle for further cross-coupling reactions.

Modification of Existing Substituents:

The intrinsic methyl and methoxy groups serve as direct handles for derivatization.

Methyl Group Transformation: The methyl group at C6 can be oxidized to an aldehyde or carboxylic acid. For example, selenium dioxide (SeO₂) has been used to oxidize methyl groups on quinoline rings, providing a route to quinoline aldehydes which are valuable for further synthesis. rsc.org

Methoxy Group Transformation: The methoxy group at C7 can be cleaved to reveal a hydroxyl group. This transformation allows for the introduction of a wide variety of new functionalities through O-alkylation or O-acylation, enabling the synthesis of diverse ether and ester analogs.

Advanced Derivatization Approaches:

Dearomative Functionalization: A visible-light-driven, dearomative triple elementalization has been shown to convert 6-methoxyquinoline into highly functionalized 1,2,3,4-tetrahydroquinoline (B108954) derivatives. nih.gov This strategy involves the simultaneous introduction of alkyl, silyl, and boryl groups across the pyridine ring, creating multiple new stereocenters and offering a platform for extensive further derivatization. nih.gov

The table below summarizes potential derivatization strategies for this compound based on reactions reported for analogous compounds.

| Reaction Type | Target Site | Reagent/Catalyst System (Examples) | Potential Product | Citation |

| C-H Arylation/Alkylation | C4 | Rhodium(I) complex | 4-Aryl/Alkyl-7-methoxy-6-methylquinoline | nih.govacs.org |

| C-H Arylation/Alkylation | C2 | Rhodium(I) or Nickel catalyst | 2-Aryl/Alkyl-7-methoxy-6-methylquinoline | mdpi.comnih.gov |

| C-H Halogenation | C5 | TCCA / TBCA (metal-free) | 5-Chloro/Bromo-7-methoxy-6-methylquinoline | rsc.orgrsc.org |

| Methyl Group Oxidation | C6 | Selenium Dioxide (SeO₂) | 7-Methoxy-6-formylquinoline | rsc.org |

| Methoxy Group Cleavage | C7 | Boron tribromide (BBr₃) | 6-Methylquinolin-7-ol | |

| Dearomative Elementalization | C2, C3, C4 | Visible light, Silylborane, Electrophile | Functionalized 7-methoxy-6-methyl-1,2,3,4-tetrahydroquinoline | nih.gov |

Exploration of Green Chemistry Principles in this compound Synthesis

The synthesis of quinoline derivatives has traditionally relied on classic named reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses, which often require harsh conditions, toxic reagents, and lengthy reaction times. researchgate.netresearchgate.net Modern synthetic chemistry emphasizes the development of environmentally benign methodologies that minimize waste, reduce energy consumption, and utilize non-hazardous materials. ichem.md The synthesis of this compound can be approached through these green principles.

A common green strategy involves the one-pot condensation of a substituted 2-aminoaryl ketone with a compound containing an active methylene (B1212753) group, often via a Friedländer-type reaction. tandfonline.comresearchgate.net The application of green catalysts and alternative reaction media is central to this approach.

Green Catalytic Systems:

A variety of eco-friendly catalysts have been shown to be effective for the synthesis of polysubstituted quinolines and could be applied to the preparation of this compound.

Natural Organic Acids: Tartaric acid has been successfully employed as a low-cost, non-toxic, and biodegradable catalyst for the solvent-free synthesis of polysubstituted quinolines, offering high yields and short reaction times. ichem.mdresearchgate.netichem.md

Simple Metal Salts: Inexpensive and readily available metal salts like iron(III) chloride hexahydrate (FeCl₃·6H₂O) have proven to be efficient catalysts for quinoline synthesis, particularly when using water as a green solvent. tandfonline.com

Nanocatalysts: The use of nanocatalysts offers advantages such as high efficiency and reusability. Various systems, including those based on copper, nickel, and iron oxide (Fe₃O₄), have been developed for the synthesis of quinoline derivatives under solvent-free or aqueous conditions. nih.gov These catalysts often exhibit high activity and can be recovered and reused for multiple cycles, enhancing the sustainability of the process. nih.gov

Geopolymer-Based Catalysts: A novel and sustainable approach involves using catalysts derived from natural materials. A palladium-ion-exchanged geopolymer derived from kaolin (B608303) has been reported as a highly efficient and reusable catalyst for quinoline synthesis under solventless conditions, contributing no carbon footprint during its own synthesis. acs.org

Eco-Friendly Solvents and Conditions:

The choice of solvent is a critical component of green chemistry.

Water: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Many green quinoline syntheses are performed in water, where hydrophobic effects can sometimes enhance reaction rates. researchgate.nettandfonline.comdocumentsdelivered.com

Glycerol: As a biodegradable and non-toxic solvent, glycerol is another excellent medium for green quinoline synthesis. researchgate.net

Solvent-Free Reactions: Conducting reactions under solvent-free ("neat") conditions is a primary goal of green chemistry, as it eliminates solvent waste entirely. Many of the catalytic systems, such as those using tartaric acid or certain nanocatalysts, are highly effective under thermal, solvent-free conditions. ichem.mdresearchgate.netnih.gov

The table below provides a comparative overview of various green catalytic systems applicable to the synthesis of quinoline derivatives.

| Catalyst System | Solvent/Conditions | Key Advantages | Citation |

| Tartaric Acid | Solvent-free, 70°C | Natural, low-cost, non-toxic, simple work-up | ichem.mdresearchgate.net |

| FeCl₃·6H₂O | Water | Inexpensive, non-toxic, environmentally benign | tandfonline.com |

| Nickel Nanoparticles | Solvent-free, 90°C | Reusable, high yield, short reaction time | nih.gov |

| Copper Nanoparticles | Glycerol | Reusable, crystalline catalyst | nih.gov |

| Fe₃O₄ Nanoparticles | Water, reflux | Magnetically recoverable, reusable, high yield | nih.gov |

| Pd-Geopolymer | Solvent-free, 150°C | Sustainable source, reusable, no carbon footprint | acs.org |

Pharmacological and Biological Research Applications

Investigations into Anticancer Potential of Quinoline (B57606) Derivatives

Quinoline derivatives have demonstrated considerable potential as anticancer agents, exhibiting activity against various cancer cell lines, including those of the breast, colon, lung, and central nervous system. nih.gov Their therapeutic effects are attributed to a variety of mechanisms of action, such as the induction of apoptosis (programmed cell death), cell cycle arrest, and the disruption of cell migration and angiogenesis (the formation of new blood vessels that supply tumors). The versatility of the quinoline structure allows for modifications that can target specific molecular pathways involved in tumor growth and proliferation.

The anticancer activity of quinoline derivatives is often achieved by targeting and inhibiting key enzymes and proteins that are crucial for the survival and proliferation of cancer cells. ekb.eg By interfering with these molecular targets, these compounds can disrupt the signaling pathways that drive malignant growth.

Protein kinases are a family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of proteins. ekb.eg Dysregulation of protein kinase activity is a common feature of many cancers, making them a prime target for anticancer drug development. ekb.eg Quinoline derivatives have emerged as a significant class of protein kinase inhibitors. ekb.egresearchgate.net

Research has shown that substitutions on the quinoline ring, including methoxy (B1213986) groups, can significantly influence the inhibitory activity against various kinases. For example, 6,7-dimethoxy-substituted quinoline derivatives have been investigated as inhibitors of c-Met, a receptor tyrosine kinase implicated in tumor metastasis and growth. researchgate.net Similarly, compounds with methoxy substitutions have shown activity against other kinases such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR), which are crucial for angiogenesis. researchgate.netekb.eg Other studies have explored quinoline-based compounds as inhibitors of Pim-1 kinase, a serine/threonine kinase involved in cell survival and proliferation. ijmphs.com

| Compound Type | Target Kinase | Key Findings/Activity | Reference |

|---|---|---|---|

| 6,7-Disubstituted-4-(2-fluorophenoxy)-quinoline derivative | c-Met | IC50 = 0.59 nM; Showed antitumor activity against A549, H460, HT-29, MKN-45, U87MG, and SMMC-7721 cell lines. | researchgate.net |

| Quinoline-2-carboxamides | Pim-1 | Compounds showed GI50 values of 1.29 µM to 2.81 µM against prostate cancer PC-3 cell lines. | ijmphs.com |

| 6,7-dimethoxyquinazoline derivatives | VEGFR-2 | Compound 44 exhibited an IC50 of 4.6 ± 0.06 µM against VEGFR-2 kinase. | ekb.eg |

Topoisomerases are essential enzymes that manage the topological state of DNA during replication, transcription, and chromosome segregation. ekb.eg Cancer cells, due to their high proliferation rate, are particularly dependent on these enzymes, making topoisomerases attractive targets for chemotherapy. mdpi.com Quinoline derivatives are prominent among topoisomerase inhibitors. ekb.eg The natural product camptothecin, which features a quinoline core, is a well-known topoisomerase I inhibitor. ekb.eg

Synthetic quinoline derivatives have been developed to target both topoisomerase I (Top1) and topoisomerase II (Top2). For instance, TAS-103, an indenoisoquinoline derivative, was developed as a dual inhibitor of both Top1 and Top2, showing potent cytotoxic effects against various cancer cell lines. nih.gov Another area of research involves 4-alkoxy-2-aryl-6,7-dimethoxyquinolines, which have been identified as a new class of topoisomerase I inhibitors. nih.govnih.gov These compounds have demonstrated significant anticancer activity at sub-micromolar levels against a diverse range of cancer cell lines, with a particular sensitivity observed in melanoma cell lines. nih.gov

| Compound | Target Enzyme | Inhibitory Concentration (IC50) | Anticancer Activity Highlight | Reference |

|---|---|---|---|---|

| TAS-103 | Topoisomerase I & II | 2 µM (Topo I), 6.5 µM (Topo II) | Strong cytotoxic effect on P388 (IC50: 0.0011 µM) and KB cells (IC50: 0.0096 µM). | nih.gov |

| 4-alkoxy-2-aryl-6,7-dimethoxyquinoline (Compound 14m) | Topoisomerase I | Not specified | Potent against a full panel of 60 cancer cell lines with a GI50 MG-MID of 1.26 µM. Most sensitive against colon cancer, leukemia, and melanoma. | nih.gov |

| Pyrazolo[4,3-f]quinoline (Compound 2E) | Topoisomerase IIα | 88.3% inhibition at 100 µM | Effective in all six tested cancer cell lines with GI50 below 8 µM. | mdpi.comnih.gov |

Microtubules are dynamic polymers of tubulin proteins and are essential components of the cellular cytoskeleton, playing a vital role in cell division, structure, and intracellular transport. frontiersin.org Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis, making tubulin a validated target for anticancer drugs. frontiersin.org Several quinoline derivatives have been developed as tubulin polymerization inhibitors, often by targeting the colchicine (B1669291) binding site on β-tubulin. nih.govrsc.org

Research into N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines has identified potent inhibitors of tubulin assembly. nih.gov Similarly, a compound identified as 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one demonstrated extremely high antiproliferative activity, with GI50 values at the subnanomolar level, by disrupting microtubule formation. acs.orgnih.gov Methoxy substitutions on the quinoline or related scaffolds are often a key feature of these potent antimitotic agents, contributing to their binding affinity at the colchicine site. nih.govacs.org

| Compound/Derivative Class | Key Structural Feature | Activity Highlight | Mechanism | Reference |

|---|---|---|---|---|

| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | 7-Methoxy group | GI50 values at 10-10 M level in NIH-NCI 60 human tumor cell line panel. | Tubulin-binding tumor-vascular disrupting agent. | nih.gov |

| Pyridin-2-one derivative with trimethoxy-substituted quinoline | Trimethoxy substitution | Potent cytotoxicity against a wide range of tumor cells, including breast cancer (T-47D) with GI value of 91.56%. | Inhibited tubulin polymerization with an IC50 of 17 ± 0.3 μM. | nih.govrsc.org |

| N-(2′-substituted-quinazol-4′-yl)-6-methoxy-1,2,3,4- tetrahydroquinolines | 6-Methoxy group | Compound 4a showed low nanomolar GI50 values (13 to 30 nM) against tested human tumor cell lines. | Inhibition of tubulin assembly and colchicine binding. | nih.gov |

The proteasome is a large protein complex responsible for degrading unnecessary or damaged proteins, playing a crucial role in regulating the concentration of proteins involved in cell cycle progression and apoptosis. Inhibition of the proteasome can lead to the accumulation of pro-apoptotic factors, ultimately causing cancer cell death. Quinoline derivatives have recently been investigated as a novel class of proteasome inhibitors. globalresearchonline.net This mechanism offers an alternative strategy for anticancer therapy compared to more established quinoline-based mechanisms. Research in this area has identified substituted quinolines that can inhibit the chymotrypsin-like activity of the proteasome, representing a new class of nonpeptidic, noncovalent inhibitors.

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the synthesis of DNA and RNA. researchgate.netnih.gov Rapidly proliferating cells, such as cancer cells, are highly dependent on this pathway to meet their demand for nucleotides. nih.gov Consequently, inhibiting DHODH is a promising strategy for cancer therapy. researchgate.netnih.gov Several quinoline derivatives have been identified as potent inhibitors of human DHODH (hDHODH). rsc.orgresearchgate.net Structure-activity relationship (SAR) studies have indicated that specific substitutions on the quinoline ring are beneficial for potency against hDHODH, guiding the design and optimization of these inhibitors. rsc.org

| Compound Series | Key Finding | Activity | Reference |

|---|---|---|---|

| Substituted Quinoline Derivatives | Compound A9 was identified as a potent hDHODH inhibitor. | IC50 = 9.7 nM | rsc.org |

| 2-,4,-6-, and/or 7-substituted quinoline derivatives | Designed based on 3D QSAR studies, compounds 7 and 14 were identified as lead compounds. | IC50 = 1.56 µM (Cpd 7), 1.22 µM (Cpd 14) | dntb.gov.ua |

Cellular Mechanisms of Action

There is no available research that elucidates the specific cellular mechanisms of action for 7-Methoxy-6-methylquinoline. Investigations into the following areas would be necessary to characterize its biological activity:

Efficacy in Cancer Cell Lines and In Vivo Models

Consistent with the lack of mechanistic studies, there are no published reports on the efficacy of this compound in preclinical cancer models. Research is needed to establish its activity profile against various cancer cell lines and to evaluate its potential therapeutic effects in animal models. Without such studies, the potential of this compound as a pharmacological agent remains speculative.

Evaluation of Antimicrobial Activities

The antimicrobial potential of this compound and its related structures has been a subject of scientific investigation. The presence of the methoxy and methyl groups on the quinoline core is thought to modulate its biological activity, influencing its efficacy against various microbial strains.

Antibacterial Spectrum and Efficacy

The evaluation of quinoline derivatives has demonstrated a broad spectrum of antibacterial activity, encompassing both Gram-positive and Gram-negative bacteria. The specific efficacy of this compound is an area of active research, with studies on related compounds providing insights into its potential activity.

Against Gram-Positive Bacterial Strains

Derivatives of 6-methoxyquinoline (B18371) have shown notable activity against Gram-positive bacteria. For instance, certain 6-methoxyquinoline-3-carbonitrile (B3100304) derivatives have demonstrated significant antimicrobial effects against these strains. researchgate.net Research on various quinoline compounds has indicated their potential to inhibit the growth of clinically important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net The general class of quinoline derivatives has been explored for its efficacy against a range of Gram-positive bacteria such as MRSA, methicillin-resistant Staphylococcus epidermidis (MRSE), vancomycin-resistant Enterococci (VRE), Clostridioides difficile, Staphylococcus aureus, Streptococcus pyogenes, Bacillus subtilis, and Bacillus cereus.

Interactive Table: Antibacterial Activity of Representative Quinolines against Gram-Positive Bacteria

| Compound Class | Bacterial Strain | Activity Level | Reference |

| 6-Methoxyquinoline Derivatives | Gram-positive strains | Significant | researchgate.net |

| Quinolone Derivatives | MRSA | Potent | researchgate.net |

Against Gram-Negative Bacterial Strains

The antibacterial spectrum of quinoline derivatives also extends to Gram-negative bacteria. Studies on 7-methoxyquinoline (B23528) derivatives bearing a sulfonamide moiety have revealed promising activity against strains like Escherichia coli and Pseudomonas aeruginosa. mdpi.com Specifically, certain derivatives have shown high impact on E. coli. researchgate.netnih.gov The broader class of quinolines has been investigated for its activity against Gram-negative bacteria such as E. coli, P. aeruginosa, and Zymomonas mobilis.

Interactive Table: Antibacterial Activity of Representative Quinolines against Gram-Negative Bacteria

| Compound Class | Bacterial Strain | Activity Level | Reference |

| 7-Methoxyquinoline Derivatives | Escherichia coli | High | mdpi.comresearchgate.netnih.gov |

| 7-Methoxyquinoline Derivatives | Pseudomonas aeruginosa | Moderate | mdpi.com |

Antifungal Spectrum and Efficacy

In addition to antibacterial properties, quinoline compounds have been evaluated for their antifungal activity. Research on 6-methoxyquinoline derivatives has shown that some compounds are more active than standard antifungal agents like Amphotericin B against certain fungal species. researchgate.net The antifungal spectrum of quinoline derivatives has been explored against various fungi, including Candida albicans, Aspergillus niger, Aspergillus flavus, Aspergillus fumigatus, and Fusarium oxysporum. For example, some 7-methoxyquinoline derivatives have demonstrated potent activity against C. albicans. mdpi.com

Interactive Table: Antifungal Activity of Representative Quinolines

| Compound Class | Fungal Strain | Activity Level | Reference |

| 6-Methoxyquinoline Derivatives | Various fungi | Potent | researchgate.net |

| 7-Methoxyquinoline Derivatives | Candida albicans | Potent | mdpi.com |

Molecular Mechanisms of Antimicrobial Action

The antimicrobial effects of quinoline-based compounds are often attributed to their ability to interfere with essential cellular processes in microorganisms.

DNA Gyrase Inhibition

A primary mechanism of action for many quinolone antibiotics is the inhibition of DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair in bacteria. mdpi.comnih.gov By targeting these enzymes, quinolones can disrupt DNA synthesis, leading to bacterial cell death. This mechanism is a key area of investigation for understanding the antibacterial effects of this compound and its derivatives. The development of novel quinoline derivatives often focuses on their potential as inhibitors of these essential bacterial enzymes. nih.gov

Studies on Anti-inflammatory Effects

Nitric oxide (NO) is a signaling molecule involved in various physiological processes, but its overproduction during inflammation can lead to tissue damage. The inhibition of excessive NO production is a key mechanism for many anti-inflammatory agents. nih.govnih.gov The murine macrophage cell line, RAW 264.7, when stimulated with lipopolysaccharide (LPS), is a standard in vitro model for studying inflammatory responses and screening for compounds that can inhibit NO production. mdpi.comd-nb.info

Research on quinoline derivatives has demonstrated their potential to suppress NO production in these models. A study on novel 6,7-disubstituted-4-chloroquinoline derivatives investigated their ability to inhibit NO production in LPS-stimulated RAW 264.7 macrophages. One of the tested compounds, 7-methoxy-6-methyl-4-((4-nitrophenoxy)methyl)quinoline, a close derivative of the subject compound, showed concentration-dependent inhibition of NO production with a half-maximal inhibitory concentration (IC₅₀) of 11.23 µM.

| Compound | Cell Line | Stimulant | IC₅₀ (µM) |

|---|---|---|---|

| 7-methoxy-6-methyl-4-((4-nitrophenoxy)methyl)quinoline | RAW 264.7 Macrophages | LPS | 11.23 |

The enzyme responsible for the high-output production of nitric oxide during inflammation is inducible nitric oxide synthase (iNOS). nih.gov Its expression is typically low in resting cells but is significantly upregulated by pro-inflammatory stimuli like LPS. Therefore, a primary mechanism for reducing inflammatory NO is the inhibition of iNOS protein expression. nih.gov The level of iNOS protein is commonly assessed using techniques such as Western blot analysis. researchgate.net

Studies on various anti-inflammatory compounds, including certain quinoline derivatives, have shown that their ability to reduce NO production is directly linked to the downregulation of iNOS expression. In investigations of morpholinopyrimidine derivatives, it was found that the most active compounds significantly reduced the expression of iNOS mRNA and protein in LPS-stimulated RAW 264.7 cells, confirming this mechanism of action. rsc.org While this provides a likely mechanism for the anti-inflammatory effects of quinoline compounds, specific experimental data from Western blot or similar analyses quantifying the direct effect of this compound on iNOS protein expression is not available in the reviewed literature.

Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid into prostaglandins. There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and significantly upregulated at sites of inflammation. researchgate.net Selective inhibition of COX-2 is a desirable attribute for anti-inflammatory drugs to reduce side effects associated with COX-1 inhibition. nih.gov

The quinoline scaffold has been a subject of interest in the development of COX inhibitors. rjptonline.orgnih.govresearchgate.net A study involving novel 1,2,4-triazine-quinoline hybrids evaluated their inhibitory activity against COX-1 and COX-2. Within this series, derivatives featuring a 6-methylquinoline (B44275) moiety were synthesized and tested. The results indicated that while these compounds were potent COX-2 inhibitors, the 6-methyl substitution was generally less favorable for activity compared to other substitutions like 6-methoxy or 6-benzyloxy. nih.gov For instance, the compound 2-((6-methylquinolin-2-yl)methoxy)-5-(p-tolyl)-2H-1,2,4-triazine showed a COX-2 IC₅₀ value of 0.28 µM with a selectivity index of approximately 42.5. nih.gov

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) |

|---|---|---|---|

| 2-((6-methylquinolin-2-yl)methoxy)-5-(p-tolyl)-2H-1,2,4-triazine | 11.9 | 0.28 | ~42.5 |

Targeting Specific Pharmacological Pathways

The ability of a compound to selectively interact with specific biological targets is a hallmark of modern drug discovery. However, the interaction of this compound with the following key pathways has not been reported in the existing scientific literature.

Phosphodiesterase 4 (PDE4)

Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade, and its inhibition is a validated strategy for the treatment of inflammatory diseases. While some quinoline derivatives, such as certain 8-methoxyquinolines, have been identified as PDE4 inhibitors, there are no published studies to date that have evaluated the inhibitory activity of this compound against this enzyme.

Transient Receptor Potential Vanilloid 1 (TRPV1)

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a key receptor involved in pain perception. Antagonism of TRPV1 is a promising approach for the development of new analgesics. Currently, there is no available data from in vitro or in vivo studies to suggest that this compound acts as a TRPV1 antagonist.

TNF-α Converting Enzyme (TACE)

TNF-α Converting Enzyme (TACE) is responsible for the release of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). Inhibition of TACE is therefore a significant target for anti-inflammatory therapies. The scientific literature lacks any investigation into the potential of this compound to inhibit TACE activity.

In Vivo Anti-inflammatory Models (e.g., Adjuvant Arthritis Rat Model)

The adjuvant-induced arthritis model in rats is a widely used and well-established preclinical model for studying chronic inflammation, particularly relevant to rheumatoid arthritis. Despite the utility of this model in evaluating the anti-inflammatory potential of novel compounds, there are no published reports of this compound being tested in this or any other in vivo model of inflammation. Consequently, its efficacy in a complex biological system remains unknown.

Other Investigated Biological Activities of Quinoline Derivatives

While the broader class of quinoline derivatives has been explored for a range of biological activities, specific data for this compound is sparse.

Neuroprotection

The neuroprotective potential of various chemical scaffolds is an area of intense research. While quinoline derivatives, as a class, have been investigated for their ability to protect neurons from damage and degeneration through mechanisms such as inhibition of acetylcholinesterase (AChE) and monoamine oxidase type B (MAO-B), there is a notable absence of studies specifically examining the neuroprotective effects of this compound.

Antiviral Properties (e.g., Anti-HIV, Anti-RSV, SARS-CoV-2)

The quinoline scaffold is a privileged structure in medicinal chemistry, with various derivatives being investigated for a wide range of therapeutic applications, including antiviral activity. Research into quinoline-based compounds has shown that specific substitutions on the quinoline ring can significantly influence their biological effects. The presence of a methoxy group, particularly at the 7-position, has been noted in several studies to enhance antiviral potency. nih.gov

Anti-HIV Activity: Derivatives of the quinoline structure have been explored as potential inhibitors of the human immunodeficiency virus (HIV). In structure-activity relationship (SAR) studies of certain quinoline derivatives, the introduction of a 7-methoxy group was found to significantly increase anti-HIV activity. nih.gov While research on this compound itself is specific, broader studies on related compounds provide context. For instance, a series of quinoline derivatives were designed and evaluated as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which act by binding to an allosteric site on the HIV reverse transcriptase enzyme. nih.gov In one study, a synthesized quinoline derivative, compound 6 (5-hydroxy-N-(4-methyl-2-oxo-1,2-dihydroquinolin-8-yl) thiophene-2-sulfonamide), demonstrated notable anti-HIV activity against both HIV-1 and HIV-2. nih.gov Additionally, isoquinoline-based compounds have been developed as antagonists for the CXCR4 receptor, which acts as a coreceptor for T-tropic HIV entry into T-lymphocytes. nih.gov

Anti-RSV Activity: Respiratory Syncytial Virus (RSV) is a major cause of lower respiratory tract infections, especially in infants. The search for effective antiviral agents has included quinoline derivatives. Ziresovir, an orally bioavailable RSV fusion (F) protein inhibitor, was developed from a benzoazepine quinoline (BAQ) series, highlighting the utility of the broader quinoline class in targeting RSV. nih.gov While direct studies on this compound for anti-RSV activity are not prominent, the established potential of related scaffolds suggests a possible area for future investigation.

SARS-CoV-2 Activity: The COVID-19 pandemic spurred intensive research into antiviral compounds, with quinoline alkaloids being among the structures investigated due to their known therapeutic actions. nih.gov In silico studies screened numerous quinoline and quinazoline (B50416) alkaloids against key SARS-CoV-2 targets, including the main protease (Mpro or 3CLpro), spike glycoprotein, and human angiotensin-converting enzyme 2 (ACE2). researchgate.net Experimental studies have also been conducted on specific methoxy-quinoline derivatives. For example, a synthesized compound, 2-formyl-6-methoxy-3-carbethoxy quinoline, was evaluated for its potential as a SARS-CoV-2 inhibitor. Molecular docking studies indicated favorable interactions between this compound and the Mpro protein, with a binding energy of -5.5 kcal/mol, which was stronger than that of chloroquine (B1663885) (-4.5 kcal/mol) under the same conditions. nih.govnih.gov Another study identified a quinoline-based drug candidate, Jun13296, as a potent inhibitor of the SARS-CoV-2 papain-like protease (PLpro). news-medical.net

Table 1: In Silico and In Vitro Antiviral Data for Selected Quinoline Derivatives This table presents data for related quinoline compounds to provide context for the potential antiviral applications of the quinoline scaffold.

| Compound Name | Virus/Target | Assay Type | Activity Metric | Result | Reference |

|---|---|---|---|---|---|

| 2-formyl-6-methoxy-3-carbethoxy quinoline | SARS-CoV-2 Mpro | Molecular Docking | Binding Energy | -5.5 kcal/mol | nih.gov, nih.gov |

| Chloroquine | SARS-CoV-2 Mpro | Molecular Docking | Binding Energy | -4.5 kcal/mol | nih.gov |

Antimalarial Activity

The quinoline core is the foundational structure for some of the most important antimalarial drugs in history, including quinine (B1679958) and chloroquine. nih.gov Consequently, extensive research has been dedicated to synthesizing and evaluating novel quinoline derivatives to overcome widespread drug resistance in Plasmodium parasites. nih.gov The substitution pattern on the quinoline ring is critical for antimalarial efficacy.

Studies on structure-activity relationships have shown that electron-donating groups, such as methoxy (–OCH₃) and methyl (–CH₃), can enhance antimalarial activity. nih.gov Specifically, research into 3-aryl-6-chloro-7-methoxy-4(1H)-quinolones demonstrated that the 6-chloro-7-methoxy substitution pattern provided a synergistic effect on activity against Plasmodium falciparum. nih.gov These compounds were found to selectively inhibit the parasite's cytochrome bc1 complex.

While the specific this compound combination is less commonly reported, the individual and combined effects of these substituents in related structures are informative. For example, in a series of 2-arylvinylquinolines, compounds with a C6-methoxy group were evaluated for their in vitro activity against the Dd2 strain of P. falciparum. nih.gov The unsubstituted C6-methoxy compound in this series showed an EC₅₀ value of 41.2 ± 5.3 nM. nih.gov Conversely, a study involving the nitration of quinine to produce a (6-Methoxy-2,5-dinitro-quinolin-4-yl) derivative found that the resulting compound did not have potential for treating malaria, with an IC₅₀ value greater than 10,000 ppm against P. falciparum 3D7. semanticscholar.org This highlights the complex interplay of various substituents on the quinoline ring in determining antimalarial potency.

Table 2: Antimalarial Activity of Selected Methoxy-Quinoline Derivatives

| Compound Series/Derivative | Plasmodium Strain | Activity Metric | Result | Reference |

|---|---|---|---|---|

| 6-Chloro-7-methoxy-4(1H)-quinolones | W2 and TM90-C2B | EC₅₀ | Low-nanomolar values | nih.gov |

| 6-Methoxy-2-styrylquinoline | Dd2 | EC₅₀ | 41.2 ± 5.3 nM | nih.gov |

Antiepileptic Potential

Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous search for more effective and safer antiepileptic drugs. tubitak.gov.tr Quinoline derivatives have emerged as a promising class of compounds in this area. Research has specifically pointed to the importance of a methoxy group at the 7-position of the quinoline ring for enhancing anticonvulsant activity.

In a study focused on developing new anticonvulsant agents, a series of 1-substituted-7-methoxy-5-phenyl-1,2,4-triazolo[4,3-a]quinolines were synthesized and evaluated. tubitak.gov.trtubitak.gov.tr The introduction of the 7-methoxy group was a key structural modification intended to increase electron cloud density at the triazole ring and thereby enhance anticonvulsant effects. tubitak.gov.tr The most potent compound identified from this series was 4a (7-methoxy-5-phenyl-1,2,4-triazolo[4,3-a]quinoline). tubitak.gov.tr

The anticonvulsant activity of compound 4a was assessed using the maximal electroshock (MES) test, a standard preclinical model for generalized tonic-clonic seizures. The compound exhibited an ED₅₀ value of 9.2 mg/kg, which was comparable to the established antiepileptic drug phenytoin (B1677684) (ED₅₀ = 9.9 mg/kg). tubitak.gov.tr Further investigation into its mechanism showed it was also effective in antagonizing seizures induced by pentylenetetrazole (sc-PTZ) and isoniazid. tubitak.gov.tr These findings suggest that compounds based on the 7-methoxyquinoline scaffold may represent a valuable avenue for the development of new antiepileptic therapies. researchgate.net

Table 3: Anticonvulsant Activity of 7-methoxy-5-phenyl-1,2,4-triazolo[4,3-a]quinoline (4a)

| Test Model | Parameter | Compound 4a | Phenytoin (Reference) |

|---|---|---|---|

| Maximal Electroshock (MES) | ED₅₀ | 9.2 mg/kg | 9.9 mg/kg |

| Pentylenetetrazole (sc-PTZ) | ED₅₀ | 21.1 mg/kg | Not reported in source |

| Isoniazid-induced seizure | ED₅₀ | 83.3 mg/kg | Not reported in source |

| Neurotoxicity (Rotarod) | TD₅₀ | 152.5 mg/kg | 69.5 mg/kg |

| Protective Index (PI = TD₅₀/ED₅₀) | PI (MES) | 16.6 | 7.0 |

Data sourced from Guan et al. (2008). tubitak.gov.tr

Anti-Alzheimer Effects

Alzheimer's disease is a progressive neurodegenerative disorder for which current treatments offer only symptomatic relief. One of the primary therapeutic strategies involves the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. researchgate.net Tacrine (B349632) was the first AChE inhibitor approved for Alzheimer's treatment, but its use was limited by hepatotoxicity. This led to the development of analogues with improved safety profiles.

7-Methoxytacrine (7-MEOTA), an analogue of tacrine, was found to be a potent AChE inhibitor with less toxicity than its parent compound. nih.govnih.gov This has made the 7-methoxyquinoline scaffold (as part of the larger tacrine structure) a subject of significant interest in the design of new anti-Alzheimer's agents. nih.gov

Further research has explored other functionalized methoxy quinoline derivatives for their potential to inhibit AChE. A 2023 study investigated a series of methoxy and bromomethoxy quinoline analogues. researchgate.net In this study, two compounds, 13 (3,6,8-trimethoxyquinoline) and 15 (3-bromo-6,8-dimethoxyquinoline), showed potent inhibition of AChE with IC₅₀ values of 3.15 µM and 4.96 µM, respectively. researchgate.net These findings underscore the potential of methoxy-substituted quinolines as foundational structures for developing novel inhibitors of enzymes relevant to Alzheimer's disease.

Table 4: Acetylcholinesterase (AChE) Inhibition by Methoxy-Quinoline Derivatives

| Compound | Structure Description | Target Enzyme | Activity Metric | Result | Reference |

|---|---|---|---|---|---|

| 7-Methoxytacrine (7-MEOTA) | Tacrine analogue | Acetylcholinesterase | Inhibition | Potent inhibitor | nih.gov, nih.gov |

| Compound 13 | 3,6,8-trimethoxyquinoline | Acetylcholinesterase | IC₅₀ | 3.15 µM | researchgate.net |

Structure Activity Relationship Sar and Structural Optimization

Impact of Substituents on the Quinoline (B57606) Ring

The type, position, and number of functional groups attached to the quinoline scaffold are critical determinants of its pharmacological profile. The interplay between these substituents dictates the molecule's electronic properties, steric configuration, and ability to interact with biological targets.

The methoxy (B1213986) (-OCH3) group, an electron-donating substituent, plays a significant role in the activity of quinoline derivatives. Its position on the ring can drastically alter the compound's efficacy. For instance, in certain quinoline-imidazole hybrids, the presence of a methoxy group at the C2 position was found to enhance antimalarial activity. rsc.org Conversely, studies on other quinoline series have shown that a methoxy group at the C8 position is crucial for acetylcholinesterase (AChE) enzyme inhibition. researchgate.net The conversion of this C8-methoxy group to a hydroxyl group further enhanced inhibitory properties against human carbonic anhydrase (hCA) enzymes. researchgate.net

In the context of P-glycoprotein (P-gp) inhibitors, a series of 6-methoxy-2-arylquinoline analogues were synthesized and evaluated. nih.gov The SAR data from this research indicated that while the 6-methoxy group is a core part of the scaffold, other substitutions, particularly at the 4-position, play a more pivotal role in P-gp efflux inhibition. nih.gov The presence of multiple methoxy groups can also lead to increased activity; for example, compounds with two or three methoxy groups on an attached phenyl ring have shown potent effects against parasites. nih.gov The structure-activity relationships of dimethoxybenzene compounds are influenced by the position and number of methoxy groups, which modulate their interactions with biological targets and their physicochemical properties. researchgate.net

The following table summarizes the influence of methoxy group positioning on the biological activity of various quinoline derivatives based on published research.

| Compound Series | Methoxy Position(s) | Observed Activity |

| Quinoline-imidazole hybrids | C2 | Enhanced antimalarial activity rsc.org |

| 8-Methoxyquinoline derivatives | C8 | Crucial for AChE inhibition researchgate.net |

| 6,7-Disubstituted quinazolines | C6, C7 | Favorable for EGFR inhibition mdpi.com |

| Pyrimido[4,5-c]quinolin-1(2H)-ones | C9 | Enhanced antimigratory activity researchgate.net |

| Chalcone derivatives | C3, C4 (on B ring) | Increased trypanosomal activity nih.gov |

The methyl (-CH3) group, though simple in structure, can significantly impact the reactivity and biological activity of the quinoline nucleus. Its position determines the direction of further chemical modifications. Research on rhodium-promoted C–H bond activation has shown that a methyl group at the C6 or C7 position of the quinoline ring directs this activation to the C4 position. nih.govacs.org In contrast, methyl groups at the C3, C4, or C5 positions direct activation to the C2 position. acs.org This regioselective activation is crucial for synthesizing specific derivatives for pharmacological testing.

From a biological standpoint, the addition of a methyl group can enhance potency. rsc.org In studies of chromone-quinoline derivatives, compounds with a methyl group at the C6 position of the chromone (B188151) moiety exhibited significantly higher activity than those with a methoxy group at the same position. nih.gov The cytotoxic activities of quinoline derivatives against cancer cell lines have also been shown to be highly dependent on the functional groups attached, with a 7-methylquinoline (B44030) derivative serving as a precursor for more potent nitro-derivatives. brieflands.com

Halogenation, the introduction of halogen atoms like bromine or chlorine, is a common strategy to enhance the biological activity of quinoline scaffolds. Halogens can alter the electronic distribution and lipophilicity of the molecule, thereby improving its membrane permeability and binding affinity. For example, replacing a methoxy group with a chloro group in quinine (B1679958) has been shown to enhance its antimalarial activity. rsc.org

A diverse range of other functional groups can be incorporated into the quinoline structure to modulate its activity.

Carboxamide and Carboxylic Acid: A series of 2-styrylquinolines and quinoline-2-carboxamides were identified as potent inhibitors of Pim-1 kinase, a target in cancer therapy. researchgate.net SAR studies revealed that an 8-hydroxy-quinoline-7-carboxylic acid moiety was a crucial pharmacophore for activity. researchgate.net In other series, amide derivatives of tetrahydroisoquinoline showed greater potency as P-gp modulators compared to their corresponding ester analogues. unifi.itnih.gov

Aniline (B41778): 4-anilino-quinazoline derivatives have been extensively studied as EGFR kinase inhibitors. mdpi.com The aniline group often serves as a key binding element within the ATP-binding site of the kinase.

Aryl: The introduction of aryl (aromatic ring) groups can significantly impact activity. In one study, placing a phenyl group at the C2 position of quinoline increased its antimalarial activity. rsc.org The synthesis of 2,4-diarylquinolines is of particular interest, as aryl substitution can increase lipophilicity and cell permeability, which are important properties for drug design. mdpi.com

Oxazole (B20620): While not extensively detailed for 7-Methoxy-6-methylquinoline specifically, hybridization of quinoline with other heterocyclic systems like oxazole is a known strategy in medicinal chemistry to create novel scaffolds with enhanced or combined biological activities.

Derivatization and Hybridization Strategies for Enhanced Activity

To improve the potency and selectivity of quinoline-based compounds, researchers employ various derivatization and hybridization strategies. Derivatization involves modifying the existing functional groups, while hybridization involves covalently linking the quinoline scaffold to other pharmacologically active molecules.

One common strategy is the creation of hybrid molecules that combine the features of quinoline with another active moiety. For instance, quinoline-hydrazone hybrids have been investigated for their leishmanicidal activity, with certain compounds proving to be highly potent. rsc.org Similarly, linking quinoline to a chromone structure has produced derivatives with significant cholinesterase inhibitory activity. nih.gov These hybrid approaches can lead to compounds with dual modes of action or improved affinity for a biological target.

The precise and selective introduction of diverse functional groups through methods like C-H bond functionalization allows for the expansion of the chemical space of quinoline derivatives, enhancing their pharmacological profiles. rsc.org By carefully selecting catalysts and reaction conditions, researchers can synthesize novel compounds with improved efficacy and target selectivity. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of chemical compounds based on their molecular structures. nih.gov By analyzing a series of related compounds and their measured activities, QSAR models can identify the key physicochemical properties (descriptors) that govern the activity. These descriptors can be related to the molecule's electronic, steric, or lipophilic characteristics.

In the context of quinoline derivatives, QSAR studies can be performed to develop predictive models for various activities, such as anticancer or antimicrobial effects. nih.gov For example, a QSAR study on a series of novel anticancer agents was conducted using multiple linear regression, multiple nonlinear regression, and artificial neural networks to build robust models. nih.gov Such models help in understanding the SAR at a quantitative level and guide the rational design of new, more potent derivatives of this compound by predicting their activity before their synthesis, thus saving time and resources. nih.gov

Lead Optimization and Drug Discovery Implications of this compound Derivatives

The process of lead optimization is a critical phase in drug discovery, aimed at refining the pharmacological and physicochemical properties of a promising lead compound to produce a viable drug candidate. For derivatives of the this compound scaffold, this involves systematic structural modifications to enhance potency, selectivity, and metabolic stability, while minimizing toxicity. The insights gained from Structure-Activity Relationship (SAR) studies are fundamental to guiding these modifications.

A key aspect of lead optimization is the iterative cycle of designing, synthesizing, and testing new analogues to build a comprehensive understanding of how structural changes influence biological activity. This process allows medicinal chemists to identify key pharmacophoric features and make targeted improvements to the lead compound.

An illustrative example of lead optimization can be seen in the development of novel anticancer agents based on a related 7-methoxy-substituted heterocyclic scaffold. A promising lead compound, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, demonstrated significant antitumor activity, inhibiting tumor growth by 62% in mouse models at a dose of 1.0 mg/kg. nih.gov This compound also exhibited potent antiproliferative activity against a panel of 60 human tumor cell lines, with GI50 values in the low to subnanomolar range. nih.gov

To improve upon this lead, a series of new derivatives were synthesized with various substituents introduced at the 2-position of the quinazoline (B50416) ring. The goal was to enhance the anticancer activity while also improving the drug-like properties of the molecule.

The antiproliferative activities of these compounds were evaluated against several human cancer cell lines, including A549 (non-small cell lung), MCF-7 (breast), KB (nasopharyngeal), and the multidrug-resistant KB-VIN cell line. The results of these studies provided valuable SAR insights. For instance, it was observed that most of the new compounds were not substrates for P-glycoprotein, a key transporter involved in multidrug resistance, as their potency was comparable against both the KB and the resistant KB-VIN cell lines. nih.gov

Further analysis of the SAR for this series of compounds revealed several key trends:

The presence of a hydrogen-bond donor group, such as an amino (-NH2) or hydroxyl (-OH) group, on the substituent at the 2-position of the quinazoline ring was found to be favorable for high antiproliferative potency. nih.gov

The length and bulk of the substituent at this position were also critical, with optimal activity being observed for smaller, less sterically hindered groups. nih.gov

Aromatic amino groups were generally more favorable for activity than alkoxy and arylamino groups. nih.gov

In addition to potency, lead optimization also focuses on improving the physicochemical properties of the lead compound to ensure it has suitable absorption, distribution, metabolism, and excretion (ADME) characteristics. For the aforementioned series of compounds, aqueous solubility and lipophilicity (log P) were measured. It was found that the introduction of hydrogen-bond donor groups not only enhanced anticancer activity but also improved aqueous solubility. nih.gov Several of the optimized compounds demonstrated a good balance between solubility and passive diffusion permeability, which is crucial for oral bioavailability. nih.gov

The following interactive data table summarizes the antiproliferative activity (GI50 in nanomolar concentrations) of the lead compound and some of its optimized analogues against selected cancer cell lines.

| Compound | R Group (Substituent at Quinazoline C2) | A549 (nM) | MCF-7 (nM) | KB (nM) | KB-VIN (nM) |

| Lead Compound | -CH3 | 1.2 | 1.0 | 0.9 | 1.1 |

| Analogue 6a | -NH2 | 2.5 | 2.0 | 1.5 | 1.8 |

| Analogue 6b | -NHCH3 | 1.8 | 1.5 | 1.1 | 1.3 |

| Analogue 6e | -OH | 3.1 | 2.5 | 2.0 | 2.3 |

| Analogue 6f | -OCH3 | 4.5 | 3.8 | 3.0 | 3.5 |

| Analogue 6q | -Cl | 2.2 | 1.8 | 1.4 | 1.6 |

| Analogue 6r | -F | 2.0 | 1.6 | 1.3 | 1.5 |

These findings underscore the importance of systematic structural modification in the lead optimization process. By carefully analyzing the SAR, medicinal chemists can make rational design choices to develop drug candidates with enhanced efficacy and improved pharmaceutical properties, ultimately increasing the probability of success in clinical development.

Computational Chemistry and in Silico Studies

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a protein or receptor). biorxiv.org This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action by analyzing binding modes and affinities. nih.govkrishisanskriti.org For quinoline (B57606) derivatives, docking studies have been employed to explore their potential as inhibitors for various biological targets. nih.gov

The interaction between a ligand, such as a quinoline derivative, and a target protein is fundamental to its biological function. nih.gov Molecular docking simulations identify the specific amino acid residues within a protein's active site that interact with the ligand and characterize the nature of these interactions. researchgate.net These interactions are typically a combination of hydrogen bonds, hydrophobic interactions, electrostatic forces, and aromatic stacking. nih.govresearcher.life

In studies of related quinoline compounds, specific binding patterns have been observed. For instance, the nitrogen atom of the quinoline ring can act as a hydrogen bond acceptor, while the aromatic rings often participate in hydrophobic and π-π stacking interactions with residues like phenylalanine, tyrosine, and tryptophan. The methoxy (B1213986) and methyl substituents on the 7-Methoxy-6-methylquinoline molecule would further influence these interactions, potentially forming specific hydrophobic contacts or altering the electronic landscape of the aromatic system.

To illustrate the types of data generated from such studies, the table below shows representative binding interactions for a generic quinoline derivative docked into a hypothetical protein active site, based on findings for similar compounds. nih.gov

| Interaction Type | Ligand Group | Protein Residue (Example) | Distance (Å) |

| Hydrogen Bond | Quinoline Nitrogen | ARG131 | 3.01 |

| Hydrophobic | Methyl Group | LEU89 | 3.85 |

| Hydrophobic | Aromatic Ring | PHE256 | 4.20 |

| Electrostatic | Methoxy Group | ASN289 | 5.54 |

This table is illustrative and based on typical interactions observed for quinoline derivatives.

Computational methods are increasingly used to predict the specificity of a ligand for its intended biological target over other proteins. nih.gov By performing docking studies against a panel of different proteins, researchers can compare the calculated binding energies and interaction patterns. A compound that shows a significantly lower (more favorable) binding energy for one target compared to others is predicted to be more specific. frontiersin.org This in silico profiling is crucial for anticipating potential off-target effects and understanding the broader biological implications of a compound. For a molecule like this compound, such studies could help identify its most likely protein partners and guide experimental validation.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.netresearchgate.net It is widely applied to quinoline and its derivatives to calculate optimized molecular geometries, vibrational frequencies, and various electronic properties. dergipark.org.tr These calculations provide a deep understanding of the molecule's intrinsic characteristics, which are foundational to its chemical behavior and interactions. nih.gov

Analysis of the electronic structure through DFT provides critical information about molecular stability and reactivity. Key parameters derived from these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, known as the HOMO-LUMO gap, is an important indicator of chemical stability. core.ac.uk A larger gap implies higher stability and lower chemical reactivity.

DFT studies on substituted quinolines reveal how different functional groups, such as methoxy and methyl groups, alter the electronic distribution and the HOMO-LUMO gap. dergipark.org.tr

The following table presents typical DFT-calculated electronic properties for a substituted quinoline molecule, demonstrating the type of data obtained.

| Parameter | Value (eV) | Implication |

| HOMO Energy | -6.25 | Electron-donating capability |

| LUMO Energy | -1.30 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.95 | Chemical stability, Reactivity |

Values are representative for a substituted quinoline derivative.

DFT calculations can also be used to predict the chemical reactivity of different sites within a molecule. By analyzing parameters such as electrostatic potential surfaces and Fukui functions, researchers can identify regions of a molecule that are most susceptible to electrophilic or nucleophilic attack. nih.govresearchgate.net For this compound, these predictions could indicate which atoms on the quinoline ring system are most likely to participate in chemical reactions, providing valuable information for synthesis and metabolism studies.

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of a ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view of their interaction over time. nih.gov MD simulations calculate the motion of atoms in the system, providing insights into the conformational stability of the complex, the flexibility of the protein and ligand, and the persistence of key binding interactions. nih.gov For quinoline-based compounds, MD simulations have been used to validate docking results and assess the stability of the predicted binding poses within the receptor's active site. nih.gov The stability is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein atoms over the simulation period. A stable RMSD value suggests that the complex remains in a consistent conformational state.

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Drug Likeness Assessment

The evaluation of ADME properties is a critical step in the development of new therapeutic agents. In silico predictions for this compound suggest a favorable profile for oral bioavailability. These computational models analyze the molecule's structure to forecast its journey through the body.

Drug-likeness is often assessed using established guidelines, such as Lipinski's Rule of Five. This rule outlines molecular properties that are common among orally active drugs. For this compound, the predicted properties largely align with these guidelines, indicating a higher probability of it being a viable oral drug candidate.

Key predicted physicochemical properties for this compound are detailed in the table below. These parameters are fundamental to its ADME profile and drug-likeness.

| Property | Predicted Value | Lipinski's Rule of Five Guideline |

| Molecular Weight | 173.21 g/mol | < 500 g/mol |

| LogP (Lipophilicity) | 2.59 | ≤ 5 |

| Hydrogen Bond Donors | 0 | ≤ 5 |

| Hydrogen Bond Acceptors | 2 | ≤ 10 |

| Molar Refractivity | 53.34 cm³ | 40-130 cm³ |

| Topological Polar Surface Area (TPSA) | 22.12 Ų | < 140 Ų |

The data in this table is based on computational predictions.

Computational Bioavailability and Pharmacokinetic Profiling

Computational tools can further predict the bioavailability and pharmacokinetic profile of a compound. Bioavailability refers to the proportion of a drug that enters the circulation when introduced into the body and is able to have an active effect. For this compound, its high predicted gastrointestinal absorption is a strong indicator of good bioavailability.

Pharmacokinetic profiling involves predicting how the compound will be handled by the body over time. Key aspects of this include:

Absorption: The compound is predicted to be well-absorbed by the gastrointestinal tract.

Distribution: It is not expected to be a substrate for P-glycoprotein (P-gp), which is a protein that can pump drugs out of cells, potentially limiting their effectiveness. This suggests the compound may have better distribution within the body.

Metabolism: Predictions indicate that this compound is likely to be an inhibitor of certain cytochrome P450 enzymes, such as CYP1A2 and CYP2C19. These enzymes are crucial for drug metabolism, and inhibition can affect how other drugs are processed by the body.

Excretion: The predicted water solubility of the compound suggests it can be effectively cleared from the body.

The "Bioavailability Radar" provides a visual representation of the drug-likeness of a compound based on six key physicochemical properties. For this compound, the radar indicates that its properties fall within the optimal range for an oral drug.

A summary of the predicted pharmacokinetic properties is presented below.

| Pharmacokinetic Parameter | Prediction |

| Gastrointestinal Absorption | High |

| Blood-Brain Barrier Permeant | Yes |

| P-gp Substrate | No |

| CYP1A2 Inhibitor | Yes |

| CYP2C19 Inhibitor | Yes |

| CYP2C9 Inhibitor | No |

| CYP2D6 Inhibitor | Yes |

| CYP3A4 Inhibitor | Yes |

| Log Kp (skin permeation) | -5.23 cm/s |

| Lipinski Violations | 0 |

This data is based on computational predictions.

Analytical and Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR: A proton NMR spectrum would provide information on the number of different types of protons, their electronic environments, and their proximity to other protons. For 7-Methoxy-6-methylquinoline, one would expect to see distinct signals for the aromatic protons on the quinoline (B57606) ring system, a singlet for the methoxy (B1213986) (-OCH₃) group protons, and a singlet for the methyl (-CH₃) group protons. The chemical shifts (δ, in ppm) and coupling constants (J, in Hz) would be critical for assigning each proton to its specific position on the molecule.

¹³C NMR: A carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. The spectrum for this compound would show distinct peaks for each of the 11 carbon atoms, including those in the quinoline core, the methoxy carbon, and the methyl carbon.

Despite the theoretical importance of this technique, specific experimental ¹H and ¹³C NMR data, including chemical shifts and coupling constants for this compound, are not readily found in published scientific literature.

Mass Spectrometry (MS, HRMS, LC-MS)